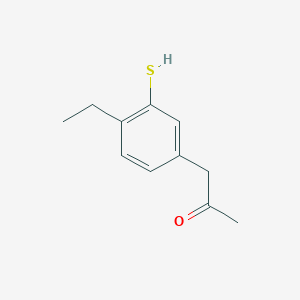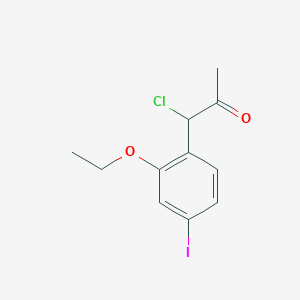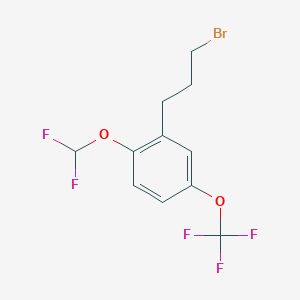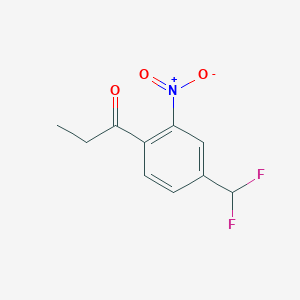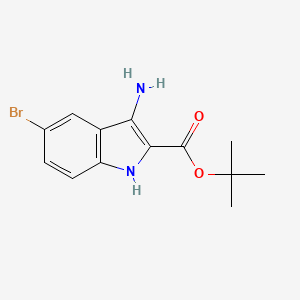
2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid is a complex organic compound belonging to the class of extended flavonoids. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties. This particular compound is characterized by its unique structure, which includes a benzopyran framework with additional hydroxyl, methoxy, and phenyl groups, as well as a glucuronic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid typically involves multiple steps, starting with the preparation of the benzopyran core. This can be achieved through the condensation of appropriate phenolic and aldehyde precursors under acidic or basic conditions. The hydroxyl and methoxy groups are introduced through selective methylation and hydroxylation reactions. The glucuronic acid moiety is then attached via glycosylation reactions, often using glucuronic acid derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization to ensure high yield and purity.
化学反应分析
Types of Reactions
2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
科学研究应用
2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of extended flavonoids.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of 2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.
Signal Transduction: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.
相似化合物的比较
Similar Compounds
- α-Naphthoflavone
- β-Naphthoflavone
- (−)-(2S)-5,2’-Dihydroxy-6’‘,6’‘-dimethylchromeno-(7,8:2’‘,3’‘)-3’-prenylflavanone
- (-)-(2S)-6-Methoxy-[2’‘,3’':7,8]-furanoflavanone
Uniqueness
2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid is unique due to its specific combination of functional groups and the presence of the glucuronic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C22H20O11 |
|---|---|
分子量 |
460.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-5-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)-6-oxohexanoic acid |
InChI |
InChI=1S/C22H20O11/c1-32-18-11(22(31,9-23)20(28)16(26)17(27)21(29)30)7-12(24)15-13(25)8-14(33-19(15)18)10-5-3-2-4-6-10/h2-9,16-17,20,24,26-28,31H,1H3,(H,29,30)/t16-,17+,20+,22-/m1/s1 |
InChI 键 |
OBVZFHXNNMIIRJ-HBCLNWRISA-N |
手性 SMILES |
COC1=C2C(=C(C=C1[C@](C=O)([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)O)C(=O)C=C(O2)C3=CC=CC=C3 |
规范 SMILES |
COC1=C2C(=C(C=C1C(C=O)(C(C(C(C(=O)O)O)O)O)O)O)C(=O)C=C(O2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





